molecular formula C14H14Cl2O3 B12713301 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- CAS No. 53548-40-6

2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)-

Cat. No.: B12713301
CAS No.: 53548-40-6
M. Wt: 301.2 g/mol
InChI Key: LCMFUFZRXOSPGP-BQYQJAHWSA-N
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Description

2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is an organic compound that belongs to the class of phenoxyacrylate esters. This compound is characterized by the presence of a cyclopentyl ester group attached to the 3-position of the 2-propenoic acid moiety, with a 2,4-dichlorophenoxy substituent at the 3-position. The (E)-configuration indicates the trans arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- typically involves the esterification of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)- with cyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent and high yield of the desired ester. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and selectivity of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, 2-methylpropyl ester, (E)-
  • 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, ethyl ester, (E)-
  • 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, methyl ester, (E)-

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 3-(2,4-dichlorophenoxy)-, cyclopentyl ester, (E)- is unique due to the presence of the cyclopentyl ester group, which can impart distinct chemical and physical properties

Properties

CAS No.

53548-40-6

Molecular Formula

C14H14Cl2O3

Molecular Weight

301.2 g/mol

IUPAC Name

cyclopentyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate

InChI

InChI=1S/C14H14Cl2O3/c15-10-5-6-13(12(16)9-10)18-8-7-14(17)19-11-3-1-2-4-11/h5-9,11H,1-4H2/b8-7+

InChI Key

LCMFUFZRXOSPGP-BQYQJAHWSA-N

Isomeric SMILES

C1CCC(C1)OC(=O)/C=C/OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(C1)OC(=O)C=COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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